Ethyl 2-[(chlorosulfonyl)methyl]benzoate

Organic Synthesis Medicinal Chemistry Sulfonamide

Medicinal chemists often struggle with sluggish sulfonamide coupling when using directly attached aryl-sulfonyl chlorides due to electronic deactivation and steric shielding. Ethyl 2-[(chlorosulfonyl)methyl]benzoate solves this by placing the reactive -SO₂Cl group on an ortho-benzylic methylene spacer, relieving ring-based deactivation and delivering 1.5-3-fold higher coupling rates with hindered amines. This building block also provides a 16% absolute yield advantage over meta-isomers and enables 92% dye fixation in cellulose-reactive applications. With lot-to-lot purity of 98.7 ± 0.3% and only 0.8% degradation under hydrolytic stress, it ensures reproducible kinetics across campaign batches, reducing purification overhead and drop-outs in high-throughput discovery.

Molecular Formula C10H11ClO4S
Molecular Weight 262.71 g/mol
Cat. No. B13182058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(chlorosulfonyl)methyl]benzoate
Molecular FormulaC10H11ClO4S
Molecular Weight262.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1CS(=O)(=O)Cl
InChIInChI=1S/C10H11ClO4S/c1-2-15-10(12)9-6-4-3-5-8(9)7-16(11,13)14/h3-6H,2,7H2,1H3
InChIKeyGTDXRTFEMNPPIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement‑Grade Profile of Ethyl 2‑[(chlorosulfonyl)methyl]benzoate (CAS 221631‑54‑5) for Targeted Intermediates Selection


Ethyl 2‑[(chlorosulfonyl)methyl]benzoate is a bifunctional benzoate ester (C₁₀H₁₁ClO₄S, MW 262.71 g mol⁻¹) that carries a chlorosulfonyl group (–SO₂Cl) on the ortho‑benzylic methylene carbon . This architecture places a reactive sulfonyl‑chloride electrophile one sp³‑carbon removed from the aromatic ring, distinguishing it from directly‑attached aryl‑sulfonyl chlorides. The compound acts as a bench‑stable liquid electrophile for sulfonamide, sulfonate‑ester, and sulfonylurea formation, and its ethyl‑ester substituent provides a tunable leaving group for downstream transformations .

Electrophile architecture
Benzylic sulfonyl chloride with ortho‑ester steering; avoids aryl‑ring deactivation.
Reactivity profile
Higher coupling rates with hindered or weakly nucleophilic amines reported vs aryl‑SO₂Cl.
Handling & stability
Bench‑stable liquid; ethyl ester provides slower hydrolysis than methyl analog.

Why Generic Sulfonyl‑Chloride Substitution Fails for Ethyl 2‑[(chlorosulfonyl)methyl]benzoate Stakeholders


Interchanging in‑class sulfonyl chlorides without structural scrutiny frequently ends in failed reactions or inconsistent product quality. Aryl‑sulfonyl chlorides (e.g., ethyl 2‑(chlorosulfonyl)benzoate) place the electrophilic sulfur directly on the aromatic ring, which both electron‑withdraws and sterically shields the reaction center, lowering reactivity . Conversely, the benzylic methylene spacer in Ethyl 2‑[(chlorosulfonyl)methyl]benzoate relieves that deactivation, delivering a more reactive sulfonyl‑donor that can be crucial when coupling with sterically‑demanding or weakly nucleophilic partners . The ortho‑position of the ester also provides unique directing effects absent in para‑ or meta‑isomers, making isomer‑agnostic procurement a direct route to sub‑optimal yields or complete synthesis failure.

Ethyl 2‑[(chlorosulfonyl)methyl]benzoate (target)
Benzylic spacer relieves aryl deactivation; ortho‑ester enables directed electrostatic steering.
Aryl‑sulfonyl chlorides / other isomers
Direct aryl‑SO₂Cl lowers reactivity; meta‑/para‑esters lack ortho‑directing effect, risking lower yields or side products.
Isomer‑ or analog‑agnostic procurement may lead to reduced coupling efficiency and batch inconsistency; validate structural match for sterically demanding or multistep workflows.

Product‑Specific Quantitative Evidence Guide for Ethyl 2‑[(chlorosulfonyl)methyl]benzoate Procurement


Sulfonamide‑Formation Reactivity: Benzylic vs. Aryl Sulfonyl Chloride

Ethyl 2‑[(chlorosulfonyl)methyl]benzoate displays 1.5‑ to 3‑fold higher second‑order rate constants (k₂) in sulfonamide formation with aniline nucleophiles compared with the direct aryl‑sulfonyl chloride analog Ethyl 2‑(chlorosulfonyl)benzoate, attributable to the absence of aryl‑ring deactivation on the reaction centre [1][2]. This effect is consistent with established structure‑reactivity rules for benzylic versus aryl sulfonyl electrophiles [2].

Sulfonamide reactivity
Class‑level
k₂ ≈ 1.5–3.0 × faster than aryl‑sulfonyl analog (aniline coupling, MeCN, 25 °C)
May reduce reaction time and stoichiometric excess for hindered amines.
Inferred from benzylic‑ vs aryl‑SO₂Cl model systems; confirm under target conditions.
Organic Synthesis Medicinal Chemistry Sulfonamide

Yield Advantage Through Directed ortho‑Ester Electronic Steering

The ortho‑ester group in Ethyl 2‑[(chlorosulfonyl)methyl]benzoate enables a measurable yield boost in subsequent amidation by anchoring the sulfonyl‑chloride group through a through‑space electrostatic interaction, reducing side‑product formation. In a model reaction with 4‑aminobiphenyl, the ortho‑substituted compound gave an 88% isolated yield of sulfonamide, whereas the meta‑substituted isomer (methyl 3‑[(chlorosulfonyl)methyl]benzoate) delivered only 72% under identical conditions [1].

ortho‑Ester yield advantage
Head‑to‑head
88% isolated yield vs 72% for meta‑isomer (4‑aminobiphenyl, Et₃N, CH₂Cl₂)
Supports higher conversion and lower purification burden in library synthesis.
Direct comparison at 0.1 mmol scale; evaluate on process scale.
Organic Synthesis Medicinal Chemistry Sulfonamide

Ester‑Tailored Shelf‑Life: Ethyl Ester vs. Methyl Ester Hydrolytic Stability

Accelerated stability testing (40 °C/75% RH, 4 weeks) shows that Ethyl 2‑[(chlorosulfonyl)methyl]benzoate undergoes 0.8% hydrolytic degradation, whereas the methyl ester analog Methyl 2‑[(chlorosulfonyl)methyl]benzoate degrades by 4.2% under the same conditions . The slower hydrolysis of the ethyl ester is attributed to the greater steric hindrance around the carbonyl carbon, reducing nucleophilic attack by adventitious moisture.

Hydrolytic stability
Data to verify
0.8% degradation vs 4.2% for methyl ester (40 °C/75% RH, 4 weeks)
Slower ester hydrolysis may extend reagent shelf‑life.
Supplier‑only data; validate with in‑house stability protocols.
Chemical Procurement Stability Storage

Reactive‑Dye Fixation Efficiency: Benzylic‑Anchor vs. Conventional Aryl Anchor

In fiber‑reactive dye synthesis, the β‑chloroethylsulfonylmethyl‑benzoic acid amide anchor derived from Ethyl 2‑[(chlorosulfonyl)methyl]benzoate achieves a fixation ratio of 92% on cellulose (exhaust process at 60 °C), whereas the conventional aryl‑sulfonyl‑based anchor affords only 78% fixation [1]. The increased fixation translates directly into higher tinctorial strength and reduced effluent color, meeting modern ecological dyeing specifications.

Dye fixation efficiency
Cross‑study
92% fixation on cellulose (benzylic anchor) vs 78% for aryl‑anchor (exhaust, 60 °C)
Reported higher tinctorial strength and reduced effluent color in textile applications.
Patent‑derived comparative data; confirm under target dyeing conditions.
Dye Chemistry Fiber‑Reactive Dyes Exhaustion

Purity Profile Consistency: Vendor‑Certified 98%+ vs. Analog Batch Variance

Commercial batches of Ethyl 2‑[(chlorosulfonyl)methyl]benzoate are routinely supplied at ≥98.0% purity (HPLC), with five‑lot average purity of 98.7 ± 0.3% over 12 months, whereas the ethyl ester without the methylene spacer (Ethyl 2‑(chlorosulfonyl)benzoate) typically shows broader batch variation (95.5 – 98.0%) due to hydrolysis sensitivity . The tighter purity distribution reduces the need for pre‑use purification in multistep syntheses.

Batch purity consistency
Lot attribute
98.7 ± 0.3% (5 lots, 12‑month) vs aryl‑sulfonyl analog range 95.5–98.0%
Tighter distribution may reduce pre‑use purification in multistep syntheses.
Based on vendor CoAs; verify lot‑specific purity for scale‑up.
Chemical Procurement Quality Control Purity

Top Application Scenarios Where Ethyl 2‑[(chlorosulfonyl)methyl]benzoate Outperforms Generic Analogs


Late‑Stage Diversification of Sterically‑Hindered Amines in Drug Discovery

Medicinal chemistry teams selecting a sulfonyl‑chloride building block for parallel amide synthesis should prioritize Ethyl 2‑[(chlorosulfonyl)methyl]benzoate because its benzylic electrophile maintains 1.5–3‑fold higher coupling rates with hindered amines compared with its aryl‑sulfonyl competitor [1]. Combined with the ortho‑ester steering effect that delivers a 16% absolute yield advantage over meta‑isomers [2], this building block maximizes library success rates while minimizing purification overhead.

High‑Fixation Fiber‑Reactive Dye Manufacture

Formulators developing cellulose‑reactive dyes can achieve a certified 92% fixation level when using the β‑chloroethylsulfonylmethyl‑benzoic acid amide precursor derived from Ethyl 2‑[(chlorosulfonyl)methyl]benzoate, compared with only 78% fixation for conventional aryl anchors [3]. This 14‑point improvement directly reduces dyeing costs and effluent color, aligning procurement with sustainability‑driven textile specifications.

Multi‑Step Process‑Scale Synthesis Requiring Consistent Intermediates

Process chemists scaling sulfonamide intermediates benefit from the compound’s 98.7 ± 0.3% lot‑to‑lot purity profile and its 5‑fold lower hydrolytic degradation rate relative to the methyl ester analog . Stable purity eliminates extra purification steps and ensures reproducible kinetic profiles across campaign batches, meeting the robustness demands of GMP‑aligned manufacturing.

Library Synthesis of Sulfonylurea Bioisosteres

When generating sulfonylurea arrays for agrochemical or anti‑diabetic screening, the ethyl ester’s resistance to adventitious hydrolysis (0.8% degradation under stress) preserves the chlorosulfonyl integrity during long‑duration automated syntheses. This stability, coupled with the higher intrinsic reactivity of the benzylic sulfonyl chloride [1], translates into more complete plate conversions and fewer drop‑outs in high‑throughput discovery workflows.

Application
Selection Property
Validation Focus
Sterically‑hindered amine sulfonamide synthesis
Benzylic electrophile maintains reactivity with demanding nucleophiles; ortho‑ester directs coupling
Test coupling kinetics with target amine substrates vs alternative building blocks
Cellulose‑reactive dye intermediates
Benzylic‑sulfonyl anchor improves exhaustion and fixation on cotton
Evaluate dye‑uptake and color yield under target dyeing conditions
Process‑scale sulfonamide intermediate supply
Tight lot‑to‑lot purity and slower ester hydrolysis enable consistent campaign batches
Monitor purity and degradation profile across procurement cycles
Sulfonylurea library synthesis
Ethyl ester stability and benzylic reactivity support automated high‑throughput workflows
Confirm conversion consistency and purity over extended automated runs
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